molecular formula C9H10N2O2 B1303008 2-Benzimidamidoacetic acid CAS No. 32683-07-1

2-Benzimidamidoacetic acid

Cat. No.: B1303008
CAS No.: 32683-07-1
M. Wt: 178.19 g/mol
InChI Key: ZDTNJTKQGYFSCI-UHFFFAOYSA-N
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Description

2-Benzimidamidoacetic acid is a chemical compound with the molecular formula C9H10N2O3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzimidamidoacetic acid typically involves the condensation of o-phenylenediamine with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions: 2-Benzimidamidoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Benzimidamidoacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety in the compound allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Comparison: 2-Benzimidamidoacetic acid is unique due to the presence of the acetic acid moiety, which enhances its solubility and reactivity compared to other benzimidazole derivatives. This structural feature allows for more diverse chemical modifications and applications .

Properties

IUPAC Name

2-[[amino(phenyl)methylidene]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-9(11-6-8(12)13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTNJTKQGYFSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376927
Record name (Z)-N-[Amino(phenyl)methylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32683-07-1
Record name N-(Iminophenylmethyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32683-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-N-[Amino(phenyl)methylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32683-07-1
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